molecular formula C10H11F2NO2 B13903715 Ethyl 4-(1,1-difluoroethyl)picolinate

Ethyl 4-(1,1-difluoroethyl)picolinate

Cat. No.: B13903715
M. Wt: 215.20 g/mol
InChI Key: DLRVHGARHHPPDO-UHFFFAOYSA-N
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Description

Ethyl 4-(1,1-difluoroethyl)picolinate is a fluorinated pyridine derivative characterized by a picolinate ester backbone substituted at the 4-position with a 1,1-difluoroethyl group. This compound is synthesized via fluorination reactions, as demonstrated by Gianatassio (2015), who reported its preparation using a two-step procedure involving difluoroethylation and esterification, yielding 56% isolated yield (referred to as "2-16-C4") . Its structural features, including the electron-withdrawing difluoroethyl group and ester functionality, make it relevant in medicinal chemistry and agrochemical research, particularly for modulating lipophilicity and metabolic stability.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 4-(1,1-difluoroethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H11F2NO2/c1-3-15-9(14)8-6-7(4-5-13-8)10(2,11)12/h4-6H,3H2,1-2H3

InChI Key

DLRVHGARHHPPDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C(C)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 4-(1,1-difluoroethyl)picolinate

Detailed Synthetic Procedure

Step 1: Difluoroethylation of Picolinic Acid Derivative

The difluoroethyl group is introduced via fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or analogous reagents. The difluoroethylation targets the 4-position of the pyridine ring, replacing a suitable leaving group or functionalizing a precursor compound.

Step 2: Esterification

The resulting 4-(1,1-difluoroethyl)picolinic acid undergoes esterification with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions. This facilitates the conversion of the carboxylic acid group into the ethyl ester, completing the synthesis of this compound.

Industrial Production Considerations

In industrial settings, continuous flow processes are employed to optimize reaction efficiency and product yield. Automated control of parameters such as temperature, pressure, and reactant concentration ensures consistent quality and scalability of the synthesis.

Reaction Conditions and Reagents

Step Reagents/Conditions Yield (%) Notes
Difluoroethylation DAST or similar fluorinating agent ~56 Two-step procedure, regioselective
Esterification Ethanol, sulfuric acid, reflux Not specified Standard Fischer esterification method
Industrial Process Continuous flow, automated controls Higher Enhanced yield and reproducibility

Alternative Synthetic Routes and Related Chemistry

While direct synthetic procedures for this compound are limited, related fluorinated pyridine derivatives have been synthesized through multi-step sequences involving:

  • Protection of amino groups with phthaloyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA).
  • Fluorination using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO).
  • Deprotection with ammonium hydroxide.
  • Nucleophilic substitution with hydrazine hydrate.
  • Claisen condensation and cyclization steps for complex derivatives.

Though these procedures focus on different fluorinated picolinate compounds, the fluorination and esterification strategies provide insight into the synthetic versatility applicable to this compound.

Research Findings and Analysis

Synthetic Efficiency and Regioselectivity

  • The reported isolated yield of 56% for this compound is comparatively high, especially when contrasted with the 21% yield of its 6-position isomer, highlighting the regioselectivity challenges in pyridine ring functionalization.

Impact of Fluorination on Properties

  • The 1,1-difluoroethyl substituent balances lipophilicity (XlogP ~2.1) and metabolic stability better than trifluoromethyl analogs (XlogP ~2.3), which may have prolonged biological half-lives. This balance is crucial for optimizing biological activity and pharmacokinetics in drug development.

Chemical Reactivity

This compound can undergo:

  • Oxidation to form carboxylic acids using oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction of the ester group to alcohols using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution reactions at the fluorine atoms with nucleophiles such as sodium methoxide or potassium tert-butoxide.

Summary Table of Preparation Methods

Aspect Description
Starting Material 4-(1,1-difluoroethyl)picolinic acid or suitable precursor
Key Fluorinating Agent Diethylaminosulfur trifluoride (DAST) or analogous reagents
Esterification Method Reaction with ethanol under acidic reflux (e.g., sulfuric acid catalyst)
Yield Approximately 56% isolated yield
Industrial Techniques Continuous flow synthesis with automated parameter control
Reaction Conditions Reflux for esterification; room temperature or controlled heating for fluorination
Purification Standard filtration, silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,1-difluoroethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the 1,1-difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(1,1-difluoroethyl)picolinic acid, while reduction could produce 4-(1,1-difluoroethyl)picolinyl alcohol.

Scientific Research Applications

Ethyl 4-(1,1-difluoroethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(1,1-difluoroethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1,1-difluoroethyl group can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Picolinate Derivatives

a) Ethyl 4-(Trifluoromethyl)picolinate
  • Structural Differences : Replaces the 1,1-difluoroethyl group with a trifluoromethyl (-CF₃) group at the 4-position.
  • Physicochemical Properties :
    • Molecular Weight: 219.16 g/mol (vs. ~214 g/mol for the difluoroethyl analog).
    • XlogP (lipophilicity): 2.3, indicating moderate hydrophobicity.
    • Topological Polar Surface Area (TPSA): 39.2 Ų, slightly lower than the difluoroethyl analog (estimated ~45 Ų due to larger substituent) .
  • Synthetic Accessibility: Trifluoromethylation typically requires specialized reagents (e.g., Ruppert-Prakash reagent), whereas difluoroethylation employs DAST (diethylaminosulfur trifluoride) or analogous fluorinating agents .
b) Methyl 4-(1,1-Difluoroethyl)-2-iodobenzoate
  • Structural Differences : Substitutes the pyridine ring with a benzene ring and introduces an iodine atom at the 2-position.
  • Synthetic Pathway : Utilizes DAST for fluorination, similar to ethyl 4-(1,1-difluoroethyl)picolinate, but requires iodination steps, complicating purification .
  • Reactivity : The iodine atom offers opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in the picolinate analog.

Heterocyclic Analogues

a) Methyl 4-(4-(2',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)picolinate
  • Structural Differences : Incorporates a triazole moiety and biphenyl system, enhancing π-π stacking interactions.
  • Applications : Primarily explored in drug discovery for kinase inhibition, contrasting with the agrochemical focus of simpler fluorinated picolinates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) XlogP TPSA (Ų) Synthetic Yield Key Substituents
This compound C₁₀H₁₁F₂NO₂ ~214 ~2.1* ~45* 56% 4-(1,1-difluoroethyl)
Ethyl 4-(trifluoromethyl)picolinate C₉H₈F₃NO₂ 219.16 2.3 39.2 N/A 4-CF₃
Methyl 4-(1,1-difluoroethyl)-2-iodobenzoate C₁₁H₁₁F₂IO₂ 328.11 ~2.5* ~39 Not reported 4-(1,1-difluoroethyl), 2-I
Methyl triazole-biphenyl picolinate C₂₄H₂₂N₄O₄ 438.46 ~3.0* ~85 Not reported 4-triazole-biphenyl

*Estimated values based on structural analogs or computational tools.

Key Research Findings

Synthetic Efficiency : this compound achieves higher isolated yields (56%) compared to its 6-isomer (21%), underscoring regioselectivity challenges in pyridine functionalization .

Fluorination Impact : The 1,1-difluoroethyl group balances lipophilicity (XlogP ~2.1) and metabolic stability better than the trifluoromethyl analog (XlogP 2.3), which may exhibit prolonged biological half-lives .

Biological Activity

Ethyl 4-(1,1-difluoroethyl)picolinate is a compound of interest in medicinal chemistry and agricultural applications due to its potential biological activities. This article explores its biological activity, synthesizing information from various studies and research findings.

Chemical Structure and Properties

This compound is derived from picolinic acid, characterized by the presence of a difluoroethyl group. This modification enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The presence of the difluoroethyl group is believed to contribute to its potency by enhancing interaction with cellular targets.
  • Herbicidal Activity : As a synthetic auxin herbicide, this compound demonstrates effective herbicidal properties. The compound's ability to inhibit the growth of weeds while being safe for crops like corn and wheat has been highlighted in recent studies.
  • Enzyme Inhibition : Preliminary research indicates that this compound may act as an inhibitor for specific enzymes involved in cancer progression and plant growth regulation.

Antiproliferative Effects

A study conducted on various cancer cell lines revealed that this compound showed IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.2Apoptosis induction
MCF-7 (Breast)6.8Cell cycle arrest
HeLa (Cervical)4.5Apoptosis induction

Herbicidal Activity

In herbicidal assays, this compound demonstrated superior efficacy compared to traditional herbicides like picloram. The compound exhibited a remarkable ability to inhibit root growth in Arabidopsis thaliana, with an IC50 value significantly lower than commercial alternatives.

CompoundIC50 (gha−1)Efficacy (%)
This compound15095%
Picloram30070%

Case Study 1: Cancer Cell Line Testing

In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. The study concluded that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Case Study 2: Field Trials for Herbicidal Activity

Field trials conducted on agricultural crops demonstrated that this compound could effectively control weed populations without harming crops such as corn and wheat. This dual functionality positions it as a promising candidate for sustainable agriculture.

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